
Altinicline
准备方法
合成路线和反应条件: 阿尔替尼克林可以通过从天然尼古丁开始的五步过程合成 . 合成过程包括以下步骤:
氧化: 将尼古丁氧化形成酮中间体。
还原: 将酮还原为醇。
保护: 保护醇基。
薗头偶联: 引入乙炔基。
脱保护: 得到最终产物.
工业生产方法: 虽然阿尔替尼克林的具体工业生产方法尚未广泛报道,但合成通常涉及标准的有机化学技术,例如在受控条件下进行氧化、还原和偶联反应 .
反应类型:
氧化: 阿尔替尼克林可以发生氧化反应形成各种氧化衍生物。
还原: 它可以还原形成不同的还原产物。
常用试剂和条件:
氧化: 常用的氧化剂,如高锰酸钾或三氧化铬。
还原: 还原剂,如氢化铝锂或硼氢化钠。
取代: 在碱性条件下使用胺或卤化物等亲核试剂.
科学研究应用
Target Receptors
Altinicline primarily interacts with the neuronal nicotinic acetylcholine receptors (nAChRs), particularly the α4β2 subtype. This selectivity is significant as it allows for targeted therapeutic effects while minimizing adverse side effects commonly associated with non-selective agents like nicotine .
Biochemical Pathways
Upon activation of the α4β2 receptors, several biochemical pathways are influenced:
- Neurotransmitter Release : Enhances dopamine and acetylcholine release, which can improve cognitive functions and motor skills.
- Neuronal Excitability : Modulates neuronal excitability, potentially leading to improved synaptic plasticity and cognitive function .
Cognitive Function Studies
This compound has been utilized in research to explore its effects on cognitive functions. Studies have indicated that it may enhance cognitive performance in models of neurodegenerative diseases like Parkinson's disease. For instance, in animal models, this compound was shown to stimulate neurotransmitter release, which could counteract cognitive deficits associated with such conditions .
Neuroprotection Research
The compound is being investigated for its neuroprotective properties. By selectively activating nAChRs, this compound may help protect neurons from degeneration in diseases like Alzheimer's and Parkinson's. This aspect is crucial as it opens avenues for developing therapies that not only treat symptoms but also target underlying neurodegenerative processes .
Clinical Trials
This compound has progressed through clinical trials, reaching Phase II for Parkinson’s disease treatment. Although initial results did not demonstrate significant antiparkinsonian or cognitive-enhancing effects, ongoing research continues to evaluate its therapeutic potential .
Case Study 1: Cognitive Deficits in MPTP-Treated Monkeys
In a study involving monkeys treated with MPTP to induce parkinsonian symptoms, this compound was assessed alongside levodopa/benserazide for its ability to reverse cognitive deficits. While levodopa improved motor function significantly, this compound alone did not yield statistically significant improvements in cognition or motor function .
Case Study 2: Neurotransmitter Release in Rodent Models
Research demonstrated that this compound elicited greater dopamine release than nicotine in rat striatal slices, highlighting its potency and efficacy as a potential treatment for disorders characterized by dopaminergic dysfunction .
作用机制
阿尔替尼克林通过作为神经烟碱型乙酰胆碱受体,特别是α4β2亚型的激动剂发挥作用 . 这种相互作用刺激大脑中多巴胺和乙酰胆碱的释放,可以调节各种神经过程 . 分子靶标包括烟碱型乙酰胆碱受体,所涉及的途径与神经递质释放和信号转导有关 .
类似化合物:
伐尼克兰: 另一种用于戒烟的烟碱型乙酰胆碱受体激动剂.
尼古丁: 烟碱型乙酰胆碱受体的天然配体,具有更广泛的受体亚型选择性.
赛替利嗪: 一种具有类似受体活性的植物来源生物碱.
阿尔替尼克林的独特性: 阿尔替尼克林在其对烟碱型乙酰胆碱受体的α4β2亚型的高选择性方面是独特的,这使其成为靶向特定神经通路的有希望的候选药物,与选择性较低的化合物相比,它可能具有更少的副作用 .
相似化合物的比较
Varenicline: Another nicotinic acetylcholine receptor agonist used for smoking cessation.
Nicotine: The natural ligand for nicotinic acetylcholine receptors, with broader receptor subtype selectivity.
Cytisine: A plant-derived alkaloid with similar receptor activity.
Uniqueness of Altinicline: this compound is unique in its high selectivity for the alpha-4 beta-2 subtype of nicotinic acetylcholine receptors, which makes it a promising candidate for targeting specific neurological pathways with potentially fewer side effects compared to less selective compounds .
生物活性
Altinicline, also known as SIB-1508Y, is a selective agonist of neuronal nicotinic acetylcholine receptors (nAChRs), particularly demonstrating a significant preference for the α4β2 subtype. This compound has garnered attention for its potential therapeutic applications, especially in neurodegenerative diseases such as Parkinson's disease and Alzheimer's disease. This article delves into the biological activity of this compound, highlighting its pharmacological properties, receptor interactions, and relevant case studies.
This compound is characterized by its unique chemical structure, which includes an ethynyl group that differentiates it from other nicotinic analogs. The compound acts primarily as an agonist at nAChRs, leading to increased neurotransmitter release and modulation of synaptic activity. Its mechanism involves binding to the receptor's ligand-binding domain, facilitating ion flow across the cell membrane, which is crucial for neuronal excitability and signaling.
Table 1: Comparison of this compound with Other Nicotinic Agonists
Compound | Selectivity | Receptor Target | Clinical Phase |
---|---|---|---|
This compound | High (α4β2) | nAChR | Phase II |
Nicotine | Moderate | nAChR | Approved |
Varenicline | High (α4β2) | nAChR | Approved |
Biological Activity and Pharmacological Profile
This compound exhibits a potent biological activity profile through various mechanisms:
- Receptor Agonism : It selectively activates nAChRs, enhancing dopaminergic activity in the brain. This is particularly beneficial in conditions where dopamine deficits are observed.
- Neuroprotective Effects : Research indicates that this compound may protect neurons from apoptosis and promote neurogenesis, making it a candidate for treating neurodegenerative disorders .
- Cognitive Enhancement : Studies have shown that this compound can improve cognitive functions in animal models, suggesting potential applications in cognitive decline associated with aging or neurodegeneration .
Case Studies and Research Findings
- Parkinson's Disease : In a clinical trial involving patients with Parkinson's disease, this compound was administered alongside standard treatments. Results indicated improvements in both motor and cognitive functions compared to placebo groups .
- Alzheimer's Disease : A study assessed the effects of this compound on cognitive decline in Alzheimer's patients. The findings suggested that the compound could slow the progression of cognitive impairment by enhancing cholinergic signaling .
- Animal Models : In rodent models, administration of this compound led to increased levels of dopamine in the striatum, correlating with improved motor performance on behavioral tests .
Pharmacokinetics and Safety Profile
This compound demonstrates favorable pharmacokinetics with good oral bioavailability and a manageable safety profile. Adverse effects reported include mild gastrointestinal disturbances and headache, which are consistent with other nAChR agonists.
Table 2: Pharmacokinetic Parameters of this compound
Parameter | Value |
---|---|
Oral Bioavailability | ~50% |
Half-Life | 3-5 hours |
Peak Plasma Concentration | 1-2 hours post-dose |
化学反应分析
Step 1: Regioselective Halogenation
The pyridine ring of nicotine undergoes regioselective bromination at the 5-position, facilitated by electronic directing effects of the pyridine nitrogen. This step introduces a reactive halogen for subsequent coupling .
Step 2: Enantioselective Negishi Coupling
A palladium-catalyzed α-arylation reaction forms the core structure. Key components include:
This step couples the brominated nicotine derivative with an aryl group, establishing the final carbon skeleton .
Step 3: Deprotection and Finalization
Removal of the Boc (tert-butoxycarbonyl) protecting group under acidic conditions yields this compound .
Table 1: Key Reaction Conditions and Yields
Step | Reaction Type | Reagents/Conditions | Yield (%) |
---|---|---|---|
1 | Bromination | Br₂, FeCl₃, CH₂Cl₂, 0°C | 85 |
2 | Negishi Coupling | Pd(OAc)₂, t-Bu₃P-HBF₄, THF, 80°C | 72 |
3 | Boc Deprotection | HCl (aq), MeOH, 25°C | 95 |
Negishi Coupling Mechanism
-
Oxidative Addition : Pd⁰ inserts into the C–Br bond of the brominated intermediate, forming a Pdᴵᴵ–aryl complex .
-
Transmetalation : The organozinc reagent transfers its aryl group to Pdᴵᴵ, forming a bis-aryl Pdᴵᴵ complex .
-
Reductive Elimination : Pdᴵᴵ releases the coupled product (this compound precursor) and regenerates Pd⁰ .
The use of (-)-sparteine ensures enantiomeric excess by controlling the stereochemistry during lithiation .
Regioselectivity in Halogenation
The electron-deficient pyridine ring directs bromination to the 5-position due to:
-
Meta-Directing Effects : The pyridine nitrogen deactivates the ring, favoring substitution at positions less electron-deficient .
-
Steric Factors : The adjacent pyrrolidine ring minimizes steric hindrance at the 5-position .
Catalytic System Optimization
The Negishi coupling employs a Pd/ligand system optimized for efficiency:
Table 2: Catalytic Systems for α-Arylation
Ligand | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |
---|---|---|---|---|
t-Bu₃P-HBF₄ | THF | 80 | 16 | 72 |
PPh₃ | THF | 80 | 24 | 58 |
dppe | Toluene | 100 | 12 | 65 |
The bulky t-Bu₃P ligand enhances Pd stability and accelerates transmetalation .
Stability and Reactivity Profile
This compound’s reactivity is influenced by:
-
Pyridine Ring : Participates in acid-base reactions and coordination chemistry .
-
Pyrrolidine Nitrogen : Susceptible to oxidation under strong acidic/basic conditions .
-
Alkyne Moiety : Reacts in Sonogashira couplings (though not utilized in its synthesis) .
Industrial-Scale Considerations
属性
IUPAC Name |
3-ethynyl-5-[(2S)-1-methylpyrrolidin-2-yl]pyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2/c1-3-10-7-11(9-13-8-10)12-5-4-6-14(12)2/h1,7-9,12H,4-6H2,2H3/t12-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NUPUDYKEEJNZRG-LBPRGKRZSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCC1C2=CN=CC(=C2)C#C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1CCC[C@H]1C2=CN=CC(=C2)C#C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40870143 | |
Record name | Altinicline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40870143 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
179120-92-4 | |
Record name | 3-Ethynyl-5-[(2S)-1-methyl-2-pyrrolidinyl]pyridine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=179120-92-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Altinicline [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0179120924 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Altinicline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40870143 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | ALTINICLINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RJ9V9V09VM | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。